molecular formula C14H23N3O3 B11784792 tert-Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate

tert-Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate

Cat. No.: B11784792
M. Wt: 281.35 g/mol
InChI Key: NEAXMIVRHCSYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, which is then coupled with a morpholine derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, tert-Butyl3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and morpholine-based molecules. Examples are:

Uniqueness

tert-Butyl3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate is unique due to its specific substitution pattern and the combination of pyrazole and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-9-12(10(2)16-15-9)11-8-19-7-6-17(11)13(18)20-14(3,4)5/h11H,6-8H2,1-5H3,(H,15,16)

InChI Key

NEAXMIVRHCSYFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2COCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.